molecular formula C12H9BrN2O2S B5585846 N'-[(5-bromo-2-thienyl)methylene]-4-hydroxybenzohydrazide

N'-[(5-bromo-2-thienyl)methylene]-4-hydroxybenzohydrazide

Cat. No. B5585846
M. Wt: 325.18 g/mol
InChI Key: QPLPFLSMJHDMPG-VGOFMYFVSA-N
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Description

N'-[(5-bromo-2-thienyl)methylene]-4-hydroxybenzohydrazide is a chemical compound that belongs to the class of organic compounds known as Schiff bases, formed from the condensation reaction of an aldehyde or ketone with a hydrazide. These compounds have been studied for their diverse properties and potential applications in various fields, excluding drug use and dosage information as per your request.

Synthesis Analysis

The synthesis of N'-[(5-bromo-2-thienyl)methylene]-4-hydroxybenzohydrazide typically involves the reaction between 5-bromo-2-thienylaldehyde and 4-hydroxybenzohydrazide. This condensation reaction leads to the formation of Schiff bases like N'-[(5-bromo-2-thienyl)methylene]-4-hydroxybenzohydrazide, characterized by the presence of a C=N double bond. The reaction conditions such as solvent, temperature, and time are optimized to yield the desired product (Mei-An Zhu & X. Qiu, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. N'-[(5-bromo-2-thienyl)methylene]-4-hydroxybenzohydrazide compounds display an E configuration with respect to the C=N double bond. Crystal structure determination allows for the examination of intermolecular and intramolecular hydrogen bonds, which can impact the compound's physical and chemical properties (Mei-An Zhu & X. Qiu, 2011).

properties

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2S/c13-11-6-5-10(18-11)7-14-15-12(17)8-1-3-9(16)4-2-8/h1-7,16H,(H,15,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLPFLSMJHDMPG-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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